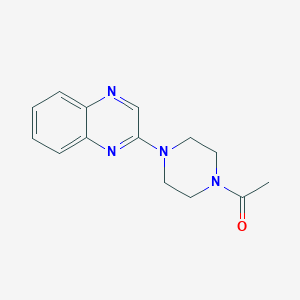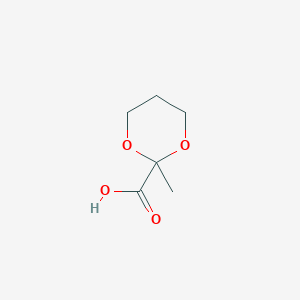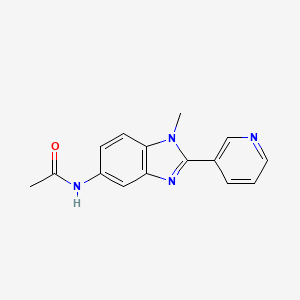
2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with methoxyacetaldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity starting materials to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-Methoxy-5,6-dimethylpyridine-3-carboxylic acid.
Reduction: 2-Methoxy-5,6-dimethylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,6-dimethylpyridine-3-carbaldehyde: Similar structure but with a different substitution pattern on the pyridine ring.
2,6-Dimethylpyridine-3-carbaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxy-5-methylpyridine-3-carbaldehyde: Similar but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde is unique due to the presence of both methoxy and dimethyl groups on the pyridine ring, which confer distinct chemical reactivity and stability. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methoxy-5,6-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(5-11)9(12-3)10-7(6)2/h4-5H,1-3H3 |
InChI Key |
FPRAMZNBKINXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)




![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)



